REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].CS(O)(=O)=O.[CH:10]1[CH:15]=[CH:14][C:13]([CH2:16][O:17][C:18](Cl)=[O:19])=[CH:12][CH:11]=1.C(O[K])(C)=O>O.C(O)C.C(COC)OC>[NH2:3][CH2:2][CH2:1][NH:4][C:18](=[O:19])[O:17][CH2:16][C:13]1[CH:14]=[CH:15][CH:10]=[CH:11][CH:12]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)COC(=O)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
AcOK
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C)O[K]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
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CUSTOM
|
Details
|
vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing bromoaresal green as an indicator
|
Type
|
CUSTOM
|
Details
|
at 20° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pale yellow-green color of the indicator
|
Type
|
STIRRING
|
Details
|
was stirred (RT, 1 h)
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated at low temperature under vacuum
|
Type
|
CUSTOM
|
Details
|
to removed the volatiles
|
Type
|
STIRRING
|
Details
|
The residue was shaken with water (20 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was then washed with toluene (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (3×50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |